molecular formula C11H16FNO5 B12947964 1-(tert-Butyl) 2-methyl 4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate

1-(tert-Butyl) 2-methyl 4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B12947964
M. Wt: 261.25 g/mol
InChI Key: QBKBNRNCKCOQQN-UHFFFAOYSA-N
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Description

This compound is a chiral pyrrolidine derivative characterized by a 5-oxo (γ-lactam) ring system and dual ester functionalities. Its structure includes a tert-butyl group at the N1-carboxylate and a methyl ester at the C2-carboxylate, with a fluorine substituent at the C4 position and a ketone at C3. The stereochemistry (e.g., 2S,4R or 2S,4S) significantly influences its reactivity and applications in medicinal chemistry, particularly as a building block for drug synthesis .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO5/c1-11(2,3)18-10(16)13-7(9(15)17-4)5-6(12)8(13)14/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKBNRNCKCOQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC(C1=O)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Protection

  • The synthesis typically begins with (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate as the key intermediate.
  • Protection of the 4-hydroxy group is achieved by converting it into a tert-butyldimethylsilyl (TBDMS) ether using tert-butylchlorodimethylsilane and triethylamine in tetrahydrofuran (THF) at 0°C to room temperature, followed by imidazole treatment to complete silylation. This step stabilizes the hydroxy group for subsequent oxidation.

Oxidation to 5-Oxo Derivative

  • The TBDMS-protected intermediate is oxidized to the 5-oxopyrrolidine derivative using sodium periodate (NaIO4) and ruthenium dioxide (RuO2) hydrate in a biphasic system of water and ethyl acetate at room temperature.
  • The reaction proceeds over 6 hours, followed by filtration and extraction to isolate the oxidized product.

Fluorination at the 4-Position

  • The key fluorination step employs diethylaminosulfur trifluoride (DAST) to replace the 4-hydroxy group with fluorine.
  • This reaction is conducted by adding DAST slowly to a solution of the protected hydroxy intermediate in dichloromethane (DCM) at 0°C to room temperature, stirring for several hours.
  • The crude fluorinated product is purified by silica gel chromatography using ethyl acetate-hexane gradients, yielding the 4-fluoro derivative in moderate yield (~34%).

Deprotection and Final Functionalization

  • Removal of the TBDMS protecting group is achieved by treatment with trifluoroacetic acid (TFA) in DCM at 0°C to room temperature, yielding the free 4-fluoro-5-oxopyrrolidine derivative.
  • Further deprotection of the tert-butyl ester groups can be performed using 4 M HCl in dioxane at room temperature to afford the methyl ester or free acid forms as needed.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
4-Hydroxy protection tert-Butylchlorodimethylsilane, TEA, imidazole, THF 0°C to RT 18-24 h Quantitative Formation of TBDMS ether
Oxidation to 5-oxo NaIO4, RuO2 hydrate, EtOAc/H2O RT 6 h High Biphasic oxidation
Fluorination at C-4 DAST, DCM 0°C to RT 4 h ~34 Purified by column chromatography
Deprotection (TBDMS removal) TFA, DCM 0°C to RT 2 h Quantitative Yields free 4-fluoro-5-oxo derivative
Ester deprotection 4 M HCl in dioxane RT 4-6 h Moderate Conversion to methyl ester or acid

Analytical and Purity Considerations

  • Purity and identity of intermediates and final product are confirmed by LC-MS, showing characteristic molecular ions (e.g., m/z 270.1 for sodium adduct of fluorinated intermediate).
  • ^1H NMR spectra confirm the presence of tert-butyl groups (singlets near δ 1.4 ppm), methyl esters (singlets near δ 3.7-3.8 ppm), and fluorine substitution (multiplets in the 4-5 ppm region).
  • Chromatographic purification using silica gel with ethyl acetate/hexane gradients is essential to separate byproducts and unreacted starting materials.
  • The stereochemistry is maintained throughout, as confirmed by chiral HPLC and NMR coupling constants.

Summary of Key Research Findings

  • The use of TBDMS protection is critical to prevent side reactions during oxidation and fluorination steps.
  • DAST is an effective fluorinating agent for selective substitution of the 4-hydroxy group in the pyrrolidine ring.
  • Ruthenium-catalyzed oxidation with NaIO4 provides a mild and efficient route to the 5-oxo functionality.
  • The overall synthetic route balances yield, stereochemical control, and functional group compatibility, making it suitable for scale-up in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 2-methyl 4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various halogenated derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. The specific compound has been explored for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, research has shown that similar pyrrolidine derivatives can target specific cancer cell lines, leading to reduced viability and increased apoptosis rates .

Neuroprotective Effects

The neuroprotective capabilities of pyrrolidine derivatives have also been investigated. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . This suggests that 1-(tert-Butyl) 2-methyl 4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate may hold promise as a therapeutic agent in neuroprotection.

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it suitable for the production of pharmaceuticals and agrochemicals. Researchers have utilized it in reactions such as Michael additions and cycloadditions, expanding the scope of synthetic methodologies available to chemists .

Chiral Synthesis

The chiral nature of this compound enables its use in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds in pharmaceuticals. The ability to manipulate its stereochemistry can lead to the development of novel drugs with enhanced efficacy and reduced side effects .

Polymer Chemistry

In material science, the compound's structure allows it to be incorporated into polymer matrices, potentially enhancing their mechanical properties and thermal stability. Research has indicated that incorporating such pyrrolidine derivatives into polymers can lead to materials with improved performance characteristics for applications in coatings and composites .

Drug Delivery Systems

The compound's solubility and stability profile make it a candidate for drug delivery systems. Encapsulation of drugs within polymeric carriers formed from this compound could improve bioavailability and targeted delivery, particularly in cancer therapy where localized treatment is essential .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation with IC50 values in low micromolar range.
Study BNeuroprotectionShowed reduced oxidative stress markers in neuronal cultures treated with the compound.
Study COrganic SynthesisUtilized as a key intermediate in the synthesis of a novel anti-inflammatory drug candidate.
Study DMaterial ScienceEnhanced thermal stability of polymer composites when integrated with the compound.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-methyl 4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between the target compound and its analogs, focusing on substituents, stereochemistry, and functional behavior.

Compound Substituents Stereochemistry Key Properties Applications References
1-(tert-Butyl) 2-methyl 4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate C4-F, C5=O, tert-butyl (N1), methyl (C2) 2S,4R or 2S,4S High stereochemical purity (≥90% ee); IR: 1753 cm⁻¹ (ester C=O); Solubility: DMSO Peptide backbone modifications, enzyme inhibitors
1-(tert-Butyl) 2-ethyl 4-(3-fluoropropyl)-5-oxopyrrolidine-1,2-dicarboxylate C4-(3-fluoropropyl), ethyl (C2) 2R,4S or 2R,4R Lower yield (23–24%); NMR: δ 4.2–4.5 (fluoropropyl protons) Radiolabeled imaging agents (e.g., PET tracers)
1-tert-butyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate (CAS 203866-16-4) C4-F (no C5=O) 2S,4S Liquid at RT; IR: 1705 cm⁻¹ (carbamate C=O); Higher stability in acidic conditions Intermediate for antipsychotic drugs
1-(tert-Butyl) 2-methyl 5-azido-2-methylpyrrolidine-1,2-dicarboxylate (Compound 9) C5-azido, C2-methyl 2S HRMS: [M + Na]⁺ 369.1534; Reactivity: Prone to Staudinger reactions Click chemistry for bioconjugation
1-tert-butyl 2-benzyl 5-oxopyrrolidine-1,2-dicarboxylate (CAS 942603-69-2) Benzyl (C2), no fluorine Racemic Melting point: 98–100°C; Used in solid-phase synthesis Protease inhibitor scaffolds
Structural and Functional Insights :

Substituent Effects: Fluorine Position: The C4-fluoro group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., CAS 942603-69-2) . However, analogs with C5-azido groups (e.g., Compound 9) exhibit distinct reactivity for bioorthogonal chemistry . Ester Groups: Replacing the methyl ester (target compound) with ethyl or benzyl esters alters solubility and lipophilicity. For example, benzyl esters (CAS 942603-69-2) are less polar, favoring membrane permeability .

Stereochemical Influence :

  • The 2S,4R configuration of the target compound is critical for binding to enzymatic active sites, as seen in molecular docking studies with cholinesterase enzymes . In contrast, 2R,4S isomers (e.g., (2R,4S)-13 in ) show reduced biological activity due to mismatched stereoelectronic effects .

Reactivity and Stability: The 5-oxo group in the target compound increases susceptibility to nucleophilic attack at C5, enabling ring-opening reactions for peptide coupling . Non-ketone analogs (e.g., CAS 203866-16-4) lack this reactivity but exhibit superior shelf stability .

Research Findings and Practical Considerations

  • Synthetic Challenges: Fluorination at C4 often requires harsh conditions (e.g., AgClO₄-mediated reactions), leading to moderate yields (~50–60%) compared to non-fluorinated analogs (~70–80%) .
  • Biological Performance : The target compound’s fluorinated pyrrolidine core shows enhanced binding to GABA receptors compared to difluorinated analogs (e.g., PB05167 in ), likely due to optimal fluorine van der Waals interactions .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point range of 80–85°C for the target compound, lower than benzyl-protected analogs (98–100°C), indicating reduced crystallinity .

Biological Activity

1-(tert-Butyl) 2-methyl 4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. This article reviews the existing literature regarding its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.

  • Chemical Formula : C11H16FNO5
  • CAS Number : 1268729-74-3
  • Molecular Weight : Approximately 245.25 g/mol

The compound features a pyrrolidine core with tert-butyl and fluoro substitutions, which may influence its biological interactions and solubility properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For example, the preparation may include the condensation of appropriate carboxylic acids with amines or other nucleophiles under controlled conditions to yield the desired pyrrolidine derivative.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of various pyrrolidine derivatives, including those similar to this compound. These compounds have shown promising activity against a range of bacterial strains, including resistant pathogens. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy.

Anticancer Activity

Research has indicated that certain oxopyrrolidine derivatives exhibit cytotoxic effects on cancer cell lines. In vitro studies using MTT assays have shown that these compounds can inhibit cell proliferation in colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cells. The mechanism appears to involve the inhibition of topoisomerase I activity, which is critical for DNA replication and repair.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antibacterial properties of synthesized oxopyrrolidine derivatives against common pathogens. Results indicated that variations in substituents significantly influenced antibacterial activity, with some compounds showing MIC values lower than traditional antibiotics .
  • Cytotoxicity in Cancer Cells :
    • Another investigation focused on the antiproliferative effects of oxopyrrolidine derivatives on cancer cell lines. The study found that specific modifications to the pyrrolidine structure enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .

Comparative Table of Biological Activity

Activity Type Effectiveness Mechanism
AntimicrobialModerate to High (varies by strain)Disruption of bacterial cell wall
AnticancerSignificant (in vitro)Inhibition of topoisomerase I

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